molecular formula C8H4O3S B13285273 3-(5-Formylthiophen-3-YL)prop-2-ynoic acid

3-(5-Formylthiophen-3-YL)prop-2-ynoic acid

Cat. No.: B13285273
M. Wt: 180.18 g/mol
InChI Key: LXMYBTUWIPYLFA-UHFFFAOYSA-N
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Description

3-(5-Formylthiophen-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H4O3S It features a thiophene ring substituted with a formyl group and a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylthiophen-3-yl)prop-2-ynoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromothiophene-3-carbaldehyde.

    Coupling Reaction: The brominated thiophene undergoes a coupling reaction with ethynylmagnesium bromide in the presence of a palladium catalyst to form the corresponding prop-2-yn-1-ol derivative.

    Oxidation: The prop-2-yn-1-ol derivative is then oxidized to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylthiophen-3-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: 3-(5-Carboxythiophen-3-yl)prop-2-ynoic acid.

    Reduction: 3-(5-Hydroxymethylthiophen-3-yl)prop-2-ynoic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-(5-Formylthiophen-3-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(5-Formylthiophen-3-yl)prop-2-ynoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and propynoic acid groups. These interactions can influence biochemical pathways, leading to desired effects in biological systems or material properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure but lacks the formyl group.

    (5-Formylthiophen-3-yl)boronic acid: Contains a boronic acid group instead of the prop-2-ynoic acid moiety.

    3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid: Features a fluoropyridine ring instead of the thiophene ring.

Uniqueness

3-(5-Formylthiophen-3-yl)prop-2-ynoic acid is unique due to the presence of both a formyl group and a prop-2-ynoic acid moiety on the thiophene ring

Properties

Molecular Formula

C8H4O3S

Molecular Weight

180.18 g/mol

IUPAC Name

3-(5-formylthiophen-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H4O3S/c9-4-7-3-6(5-12-7)1-2-8(10)11/h3-5H,(H,10,11)

InChI Key

LXMYBTUWIPYLFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C#CC(=O)O)C=O

Origin of Product

United States

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